molecular formula C10H8Cl2O4 B12502390 Methyl 2-(2,6-dichloro-4-formylphenoxy)acetate

Methyl 2-(2,6-dichloro-4-formylphenoxy)acetate

Cat. No.: B12502390
M. Wt: 263.07 g/mol
InChI Key: BTBAODIIBWGUBK-UHFFFAOYSA-N
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Description

Methyl (2,6-dichloro-4-formylphenoxy)acetate is an organic compound with the molecular formula C10H8Cl2O4. It is characterized by the presence of two chlorine atoms, a formyl group, and a phenoxyacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2,6-dichloro-4-formylphenoxy)acetate typically involves the reaction of 2,6-dichloro-4-formylphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of methyl (2,6-dichloro-4-formylphenoxy)acetate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl (2,6-dichloro-4-formylphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2,6-dichloro-4-formylphenoxy)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl (2,6-dichloro-4-formylphenoxy)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atoms may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2,4-dichloro-6-formylphenoxy)acetate
  • Methyl (2,6-dichloro-4-hydroxyphenoxy)acetate
  • Methyl (2,6-dichloro-4-methylphenoxy)acetate

Uniqueness

Methyl (2,6-dichloro-4-formylphenoxy)acetate is unique due to the specific positioning of its chlorine atoms and formyl group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Biological Activity

Methyl 2-(2,6-dichloro-4-formylphenoxy)acetate is a compound of interest in various biological and chemical research fields due to its potential bioactive properties. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a formyl group attached to a dichlorophenoxyacetate structure. The presence of chlorine atoms enhances its lipophilicity, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Covalent Bond Formation : The formyl group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
  • Lipophilicity : The chlorine substituents increase the compound's ability to permeate cell membranes, enhancing bioavailability and interaction with cellular targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Candida albicans30 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro studies have shown that this compound possesses cytotoxic properties against various cancer cell lines. A study reported the following IC50 values:

Cell Line IC50 (µM)
A431 (epidermoid carcinoma)15
Jurkat (T-cell leukemia)20
MCF-7 (breast cancer)18

These results indicate that the compound may have potential as an anticancer agent .

Study on Anticancer Activity

A recent study investigated the effects of this compound on human cancer cell lines. The results demonstrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis revealed increased levels of apoptotic cells after treatment with the compound compared to control groups.

Metabolic Studies

Metabolic studies using animal models have shown that this compound is rapidly metabolized and excreted. Over 90% of the administered dose was eliminated within 48 hours, primarily through urine and feces. Identified metabolites included hydroxymethyl and carboxylic acid derivatives .

Comparison with Similar Compounds

This compound can be compared with similar compounds to highlight its unique properties:

Compound Key Features
Methyl 2-(2,4-dichloro-6-formylphenoxy)acetateDifferent chlorine positioning affecting reactivity
Methyl 2-(2,6-dichloro-4-hydroxyphenoxy)acetateHydroxyl group alters biological activity
Methyl 2-(2,6-dichloro-4-methylphenoxy)acetateMethyl group impacts lipophilicity and bioactivity

This comparison illustrates how structural variations can significantly influence biological activity.

Properties

Molecular Formula

C10H8Cl2O4

Molecular Weight

263.07 g/mol

IUPAC Name

methyl 2-(2,6-dichloro-4-formylphenoxy)acetate

InChI

InChI=1S/C10H8Cl2O4/c1-15-9(14)5-16-10-7(11)2-6(4-13)3-8(10)12/h2-4H,5H2,1H3

InChI Key

BTBAODIIBWGUBK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1Cl)C=O)Cl

Origin of Product

United States

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